molecular formula C9H9F2NO2 B3049234 2,5-Difluoro-n-methoxy-n-methylbenzamide CAS No. 198967-26-9

2,5-Difluoro-n-methoxy-n-methylbenzamide

Cat. No. B3049234
CAS RN: 198967-26-9
M. Wt: 201.17 g/mol
InChI Key: SEISRZQKXBZVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Difluoro-N-methoxy-N-methylbenzamide” is a chemical compound with the CAS Number: 937601-82-6 . It has a molecular weight of 201.17 .


Molecular Structure Analysis

The IUPAC name for this compound is 2,6-difluoro-N-methoxy-N-methylbenzamide . The InChI code is 1S/C9H9F2NO2/c1-12(14-2)9(13)8-6(10)4-3-5-7(8)11/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

The compound is a liquid with a refractive index of n20/D 1.533 (lit.) . It has a boiling point of 70 °C/0.1 mmHg (lit.) and a density of 1.085 g/mL at 25 °C (lit.) .

Scientific Research Applications

Imaging Agent Development for Tumor Detection

One study discusses the synthesis and evaluation of fluorine-containing benzamide analogs as ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. Compounds with moderate to high affinity for sigma-2 receptors were radiolabeled with fluorine-18 and showed high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their potential as imaging agents for solid tumors (Tu et al., 2007).

Breast Cancer Imaging

Another study synthesized and radiolabeled carbon-11 benzamide analogs with high affinity and selectivity for sigma-2 receptors. These radiotracers were evaluated for their potential to image the proliferative status of breast tumors with PET. One radiotracer demonstrated high tumor uptake and suitable tumor/background ratios for imaging, indicating its potential as a radiotracer for breast tumor imaging (Tu et al., 2005).

Neurological Research

Further research into benzamide derivatives explores their anticonvulsant activity. A study on 4-thiazolidinone derivatives as benzodiazepine receptor agonists found that some synthesized compounds exhibited considerable anticonvulsant activity and significant sedative-hypnotic activity without impairing learning and memory, suggesting their potential application in neurological research (Faizi et al., 2017).

Safety and Hazards

The MSDS (Material Safety Data Sheet) for “2,6-Difluoro-N-methoxy-N-methylbenzamide” can be found at the provided link . Please refer to it for detailed safety and hazard information.

properties

IUPAC Name

2,5-difluoro-N-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEISRZQKXBZVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593081
Record name 2,5-Difluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

198967-26-9
Record name 2,5-Difluoro-N-methoxy-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198967-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Difluoro-n-methoxy-n-methylbenzamide
Reactant of Route 2
Reactant of Route 2
2,5-Difluoro-n-methoxy-n-methylbenzamide
Reactant of Route 3
Reactant of Route 3
2,5-Difluoro-n-methoxy-n-methylbenzamide
Reactant of Route 4
Reactant of Route 4
2,5-Difluoro-n-methoxy-n-methylbenzamide
Reactant of Route 5
Reactant of Route 5
2,5-Difluoro-n-methoxy-n-methylbenzamide
Reactant of Route 6
Reactant of Route 6
2,5-Difluoro-n-methoxy-n-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.